molecular formula C12H13N3O3S B11727275 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide

4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide

Cat. No.: B11727275
M. Wt: 279.32 g/mol
InChI Key: KOZLTKIXPIBELL-UHFFFAOYSA-N
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Description

4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide is an organic compound that features a sulfonamide group attached to a pyridine ring, with an amino group linked to a hydroxymethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide with 3-hydroxymethylaniline. The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 90°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide is unique due to the presence of both the hydroxymethyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-(hydroxymethyl)anilino]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c13-19(17,18)12-7-14-5-4-11(12)15-10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,14,15)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZLTKIXPIBELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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